molecular formula C15H15N3O4 B2744095 1-(4-Nitrophenyl)-3-phenethoxyurea CAS No. 325474-77-9

1-(4-Nitrophenyl)-3-phenethoxyurea

Cat. No.: B2744095
CAS No.: 325474-77-9
M. Wt: 301.302
InChI Key: BTZWXJJKTSFJFK-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-phenethoxyurea is a chemical compound of interest in scientific research. As a urea derivative containing both 4-nitrophenyl and phenethoxy substituents, it is structurally related to various pharmacologically active molecules. Urea derivatives are a significant class of compounds in medicinal chemistry, often investigated for their potential to interact with biological targets. For instance, the compound 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea is recognized as an activated fragment of Sorafenib, a known VEGFR-2 inhibitor used in cancer therapy . This structural relationship suggests potential research applications in the development of enzyme inhibitors and small-molecule therapeutics. The presence of the 4-nitrophenyl group is a common feature in many compounds used in chemical and biological research, often serving as a key component in structure-activity relationship (SAR) studies . Researchers may utilize this compound in areas such as in vitro enzyme inhibition assays, kinetic studies, and as a building block in organic synthesis for creating more complex molecules. Analytical data for characterization, including NMR spectroscopy, can be critical for researchers. While specific spectra for this compound are not provided here, related compounds like 4-nitrophenol have well-documented NMR profiles in public databases, underscoring the importance of such analytical tools in confirming compound identity and purity . This product is intended for research purposes only. This compound is strictly for laboratory use and is not classified or intended for use in humans, animals, or as a diagnostic agent. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-(4-nitrophenyl)-3-(2-phenylethoxy)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-15(16-13-6-8-14(9-7-13)18(20)21)17-22-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZWXJJKTSFJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCONC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-3-phenethoxyurea typically involves the reaction of 4-nitrophenyl isocyanate with phenethoxyamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-3-phenethoxyurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-phenethoxyurea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the phenethoxyurea moiety can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Electron-Withdrawing Groups: The 4-nitrophenyl group (common in all analogs) enhances hydrogen-bonding capacity and stability. Fluorine (in 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea) increases metabolic resistance and polarity .
  • Solubility and Flexibility :

    • Phenethoxy (target compound) and thiazolylmethoxy groups (1-phenyl-3-(4-thiazolylmethoxy)-urea) introduce ether linkages, likely enhancing aqueous solubility compared to benzyl or phenyl substituents .

Physicochemical Properties

  • Molecular Weight and Bioavailability: Lower molecular weight compounds (e.g., N-(4-cyanophenyl)-N'-phenylurea, 237.26 g/mol) may exhibit better membrane permeability, while bulkier analogs (e.g., 1-benzyl-3-(4-chlorophenyl)-1-methoxyurea, 290.74 g/mol) could face diffusion limitations .

Biological Activity

1-(4-Nitrophenyl)-3-phenethoxyurea is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound has the following chemical characteristics:

  • Molecular Formula : C16H16N2O3
  • Molecular Weight : 284.31 g/mol
  • Appearance : Typically appears as a yellow crystalline solid.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Interaction : Similar compounds have shown the ability to interact with various receptors, suggesting that this compound may also bind to specific biological targets, leading to diverse biological effects.
  • Biochemical Pathways : It is hypothesized that this compound influences multiple biochemical pathways, including those involved in inflammation and cancer cell proliferation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. It is particularly noted for its action against specific enzyme targets involved in tumor growth. For example, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in cancer progression.

Antiviral Properties

There is emerging evidence suggesting that this compound may possess antiviral properties, potentially affecting viral replication processes. This activity is likely mediated through interference with viral protein synthesis or by modulating host cell responses.

Anti-inflammatory Effects

The compound has been observed to reduce inflammation in various models, indicating its potential use in treating inflammatory diseases. This effect may be linked to its ability to inhibit pro-inflammatory cytokines and mediators.

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
AntiviralReduction in viral replication
Anti-inflammatoryDecrease in pro-inflammatory cytokines

Case Studies

Several case studies have highlighted the effectiveness of this compound in various experimental settings:

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study indicated a dose-dependent response, with higher concentrations leading to greater inhibition of cell growth.

Case Study 2: Anti-inflammatory Response

A model of acute inflammation was used to assess the anti-inflammatory effects of the compound. Results showed that administration of this compound significantly reduced edema and levels of inflammatory markers compared to placebo groups.

Q & A

Q. What are the optimized synthetic routes for 1-(4-Nitrophenyl)-3-phenethoxyurea, and how do reaction conditions influence yield?

The synthesis typically involves coupling 4-nitroaniline with a phenethoxy isocyanate derivative. A general protocol includes:

  • Step 1 : Activation of 4-nitroaniline with phosgene or triphosgene to generate the isocyanate intermediate.
  • Step 2 : Reaction with phenethoxyamine under anhydrous conditions (e.g., in dichloromethane or THF) at 0–25°C for 12–24 hours .
  • Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to isocyanate) and using catalysts like DMAP (5 mol%) can improve yields to 70–85%. Purity is confirmed via TLC and recrystallization from ethanol/water mixtures .
ParameterOptimal ConditionImpact on Yield
Temperature0–25°C>80% at 25°C
SolventTHFHigher solubility
CatalystDMAP (5 mol%)15–20% increase

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify aromatic protons (δ 7.5–8.2 ppm for nitrophenyl) and urea NH signals (δ 9.2–10.5 ppm). Splitting patterns confirm substituent positions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~330.3 g/mol) and fragmentation patterns (e.g., loss of phenethoxy group at m/z 197) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and resolve byproducts. Retention times are typically 8–10 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:

  • Assay variability : Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to cross-validate results.
  • Solubility issues : Pre-dissolve the compound in DMSO (≤1% v/v) and confirm stability via UV-Vis (λmax ~260 nm) .
  • Batch purity : Compare results across batches characterized by HPLC and NMR. Reproduce findings under standardized conditions (pH 7.4 buffer, 37°C) .

Q. What computational and experimental methods are used to study target interactions of this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases or phosphatases). The nitrophenyl group often anchors in hydrophobic pockets, while the urea moiety forms hydrogen bonds .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry. Typical experiments use 10–50 µM compound titrated into 1–5 µM protein .
  • X-ray crystallography : Co-crystallization with target proteins (e.g., carbonic anhydrase) reveals binding modes. Crystals are grown in 20% PEG 3350 at 4°C .

Q. How to design structure-activity relationship (SAR) studies for this compound analogs?

Focus on modifying:

  • Phenethoxy chain : Replace with bulkier (e.g., benzyloxy) or polar (e.g., hydroxyethoxy) groups to alter hydrophobicity and target engagement .
  • Nitrophenyl substituents : Test electron-withdrawing (e.g., -CF₃) vs. electron-donating (e.g., -OCH₃) groups at the para position.
  • Urea linker : Replace with thiourea or sulfonamide to assess hydrogen-bonding requirements .
ModificationBiological Impact (Example)
Phenethoxy → BenzyloxyIncreased logP; enhanced membrane permeability
-NO₂ → -CF₃Higher metabolic stability
Urea → ThioureaReduced solubility; altered binding

Q. What strategies mitigate stability issues during in vitro assays with this compound?

  • Light sensitivity : Store solutions in amber vials and conduct assays under low-light conditions. Monitor degradation via HPLC every 6 hours .
  • pH-dependent hydrolysis : Use buffers (e.g., PBS) at pH 7.4 instead of carbonate buffers (pH >8). Confirm stability via ¹H NMR over 24 hours .
  • Cryopreservation : Lyophilize aliquots at -80°C with trehalose (5% w/v) as a stabilizer. Reconstitute in fresh DMSO before use .

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